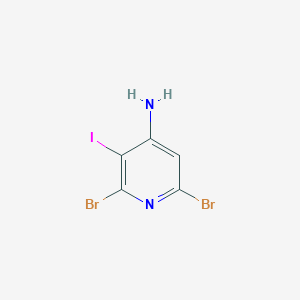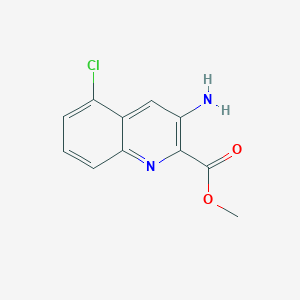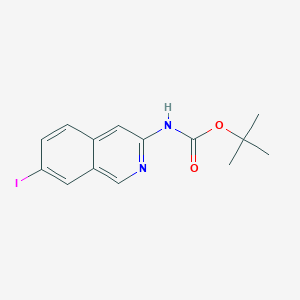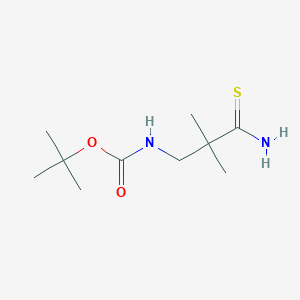
2,6-Dibromo-3-iodopyridin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dibromo-3-iodopyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H3Br2IN2. This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which imparts unique chemical properties and reactivity. It is commonly used in organic synthesis and has applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3-iodopyridin-4-amine typically involves halogenation reactions. One common method is the bromination of 3-iodopyridin-4-amine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Dibromo-3-iodopyridin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted pyridines, while nucleophilic substitution can produce azido or thiolated derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Dibromo-3-iodopyridin-4-amine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,6-Dibromo-3-iodopyridin-4-amine depends on its specific applicationThese interactions can modulate the activity of the target molecules and pathways involved in biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but lacks bromine atoms.
2,4-Dibromo-6-chloropyridin-3-amine: Contains chlorine instead of iodine.
2,6-Dibromo-4-phenoxyphenol: Contains a phenoxy group instead of an amino group.
Uniqueness
2,6-Dibromo-3-iodopyridin-4-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring. This combination of halogens imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications .
Eigenschaften
Molekularformel |
C5H3Br2IN2 |
|---|---|
Molekulargewicht |
377.80 g/mol |
IUPAC-Name |
2,6-dibromo-3-iodopyridin-4-amine |
InChI |
InChI=1S/C5H3Br2IN2/c6-3-1-2(9)4(8)5(7)10-3/h1H,(H2,9,10) |
InChI-Schlüssel |
FWRNNISFZXNPRN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(N=C1Br)Br)I)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B13663532.png)
dimethylsilane](/img/structure/B13663534.png)








